ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate
CAS No.: 1224103-63-2
Cat. No.: VC2688957
Molecular Formula: C11H10F2O3
Molecular Weight: 228.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224103-63-2 |
|---|---|
| Molecular Formula | C11H10F2O3 |
| Molecular Weight | 228.19 g/mol |
| IUPAC Name | ethyl (E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h3-6,15H,2H2,1H3/b4-3+ |
| Standard InChI Key | FWOQDJIOLJLCRF-ONEGZZNKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=C(C(=C1)F)O)F |
| SMILES | CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F |
| Canonical SMILES | CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F |
Introduction
Synthesis and Preparation
The synthesis of ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate likely involves a multi-step process starting from a difluorophenol derivative. The general approach might include:
-
Step 1: Formation of the difluorophenol derivative.
-
Step 2: Conversion to the corresponding aldehyde or other functional group that can be used in a Wittig reaction or similar.
-
Step 3: Reaction with ethyl acrylate or a similar compound under appropriate conditions to form the desired propenoate.
Potential Applications
Given its structure, this compound could have applications in:
-
Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those requiring fluorinated aromatic rings.
-
Agrochemicals: Fluorinated compounds are often used in pesticides and herbicides due to their stability and bioactivity.
-
Materials Science: Fluorinated compounds can be used in the development of polymers and other materials with unique properties.
Related Compounds
-
Ethyl 3-(2,5-Difluoro-4-Formylphenyl)prop-2-enoate: This compound is closely related but has a formyl group instead of a hydroxyl group .
-
Ethyl (2E)-2-Cyano-3-(3,5-Dibromo-4-Hydroxyphenyl)prop-2-enoate: Another related compound with different substituents on the phenyl ring .
Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| Ethyl (2E)-3-(3,5-Difluoro-4-Hydroxyphenyl)prop-2-enoate | C12H10F2O3 | ~240 | (2E) |
| Ethyl 3-(2,5-Difluoro-4-Formylphenyl)prop-2-enoate | C12H10F2O3 | 240.20 | - |
| Ethyl (2E)-2-Cyano-3-(3,5-Dibromo-4-Hydroxyphenyl)prop-2-enoate | C12H9Br2NO3 | 375.01 | (2E) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume